molecular formula C19H14O4 B583814 Dehydrowarfarin CAS No. 67588-18-5

Dehydrowarfarin

Número de catálogo B583814
Número CAS: 67588-18-5
Peso molecular: 306.317
Clave InChI: SWIPQYPHTPMNLK-RVDMUPIBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dehydrowarfarin is a metabolite of warfarin, a widely used anticoagulant . It is a hydroxycoumarin and is produced through the metabolism of warfarin by the CYP450 isozymes .


Synthesis Analysis

Dehydrowarfarin is formed as a metabolite during the metabolism of warfarin. The 10-hydroxywarfarin metabolite and a benzylic alcohol metabolite undergo an elimination step to form dehydrowarfarin . The structure of dehydrowarfarin has been determined by mass spectral comparison with the chemically synthesized compound .


Molecular Structure Analysis

Dehydrowarfarin has a molecular formula of C19H14O4 and a molecular weight of 306.3 g/mol . Its IUPAC name is 4-hydroxy-3-[(E)-3-oxo-1-phenylbut-1-enyl]chromen-2-one .


Physical And Chemical Properties Analysis

Dehydrowarfarin is a hydroxycoumarin . Its exact physical and chemical properties are not well-documented in the literature.

Aplicaciones Científicas De Investigación

Anticoagulant Research

Dehydrowarfarin is a metabolite of warfarin, a well-known anticoagulant. Research into the effects of warfarin and its metabolites like Dehydrowarfarin is crucial for understanding their roles in systemic vascular calcification . Studies have shown that warfarin can increase arterial calcification, which is significant due to its association with cardiovascular morbidity and mortality . Dehydrowarfarin’s role in this process is a subject of ongoing research, which could lead to the development of safer anticoagulant therapies.

Environmental Impact Studies

The presence of warfarin and its metabolites in the environment and food chain has been a concern. Dehydrowarfarin, as a transformation product of warfarin, is studied for its environmental stability and potential impact. Research using advanced oxidation processes like the Fenton reaction helps in understanding the degradation pathways of such compounds . This is vital for assessing the ecological risks and developing strategies to mitigate the environmental presence of pharmaceuticals.

Analytical Chemistry Development

In analytical chemistry, developing methods to quantify warfarin and its metabolites, including Dehydrowarfarin, is essential. Techniques like GC-EI-MS/MS are used to identify and quantify hydroxylated metabolites generated by reactions such as the Fenton reaction . These methods have applications in forensic science, toxicology, and environmental monitoring.

Pharmacokinetics and Drug Metabolism

Dehydrowarfarin is an important marker in pharmacokinetic studies to understand the metabolism of warfarin. It helps in determining the drug’s half-life, bioavailability, and interaction with other substances. For instance, the selective inhibition of warfarin metabolism by drugs like diltiazem can be studied by monitoring levels of Dehydrowarfarin .

Cardiovascular Disease Research

Research on the long-term side effects of warfarin, including the role of Dehydrowarfarin, contributes to our understanding of cardiovascular diseases. The compound’s effects on blood clotting factors and vascular health are areas of active investigation, which could lead to improved treatments for conditions like atrial fibrillation and thrombosis .

Propiedades

IUPAC Name

4-hydroxy-3-[(E)-3-oxo-1-phenylbut-1-enyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-11,21H,1H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIPQYPHTPMNLK-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C(\C1=CC=CC=C1)/C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrowarfarin

CAS RN

67588-18-5
Record name Dehydrowarfarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067588185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC289346
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Q & A

Q1: How is dehydrowarfarin formed in the body?

A1: Dehydrowarfarin is produced through the metabolism of warfarin by specific enzymes in the liver known as cytochrome P-450s. This metabolic pathway involves a unique dehydrogenation step catalyzed by these enzymes. [] Notably, different cytochrome P-450 isozymes contribute to the formation of dehydrowarfarin, with varying levels of activity depending on factors like species, individual genetic makeup, and exposure to inducing agents. [, , ]

Q2: Is there a difference in how dehydrowarfarin is produced from the R- and S-enantiomers of warfarin?

A2: Research indicates that cytochrome P-450s exhibit stereoselectivity in their metabolism of warfarin. This means that the formation of dehydrowarfarin, along with other hydroxylated metabolites, differs depending on whether the starting material is R-warfarin or S-warfarin. [, ] This stereospecificity underscores the complex interaction between warfarin enantiomers and the various cytochrome P-450 isozymes responsible for their metabolism.

Q3: Can drugs like chloramphenicol affect the formation of dehydrowarfarin?

A3: Studies have shown that certain drugs can selectively inhibit the formation of dehydrowarfarin. Chloramphenicol, for example, has been observed to specifically reduce the rate of dehydrowarfarin formation in both male and female rats treated with pregnenolone-16α-carbonitrile (a known inducer of specific cytochrome P-450 isozymes). [] This suggests that chloramphenicol may interfere with the activity of the specific cytochrome P-450 isozymes involved in this particular metabolic pathway.

Q4: Are there analytical methods available to quantify dehydrowarfarin and other warfarin metabolites in biological samples?

A4: Yes, researchers have developed sensitive analytical techniques to measure dehydrowarfarin and other warfarin metabolites in biological samples like plasma. One such method employs a combination of solid-phase extraction using Sep-Pak C18 cartridges and high-performance liquid chromatography (HPLC). [] This method allows for the efficient extraction and separation of warfarin and its metabolites, enabling accurate quantitation at concentrations as low as 0.1 µg/mL of plasma. []

Q5: How does diltiazem impact the metabolism of warfarin, particularly the formation of dehydrowarfarin?

A5: Diltiazem, a commonly prescribed calcium channel blocker, has been shown to interact with warfarin metabolism, demonstrating both stereospecificity and regiospecificity in its inhibitory effects. Specifically, diltiazem selectively inhibits the clearance of R-warfarin, particularly affecting the formation of R-6-hydroxywarfarin and R-8-hydroxywarfarin. [] Interestingly, diltiazem does not significantly affect the clearance of R-dehydrowarfarin, R-4'-hydroxywarfarin, or R-7-hydroxywarfarin. [] This suggests that diltiazem may preferentially target specific cytochrome P450 isozymes involved in the metabolism of R-warfarin to these specific metabolites, while not impacting the formation of R-dehydrowarfarin.

Q6: Can you elaborate on the structural characteristics of dehydrowarfarin?

A6: Dehydrowarfarin is structurally similar to warfarin but differs in a key chemical feature. While the precise molecular formula and weight depend on the specific isomer, its core structure features a 1-benzopyran-2-one ring system, similar to warfarin. The differentiating characteristic of dehydrowarfarin is the presence of a 3-oxo-1-phenyl-1-butenyl substituent at position 3 of the benzopyranone core. [] This structural difference likely influences its interactions with enzymes and contributes to its distinct pharmacological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.